

Spectroscopic Data for Ustusol C: A Technical Overview

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Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a compound identified as "**Ustusol C**" have not yielded specific results. This suggests that "**Ustusol C**" may be a novel or very recently identified compound, potentially not yet widely documented in public spectroscopic databases. It is also possible that the compound is more commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds for a substance with the name "Ustusol," often associated with the fungus Aspergillus ustus. Researchers and drug development professionals can use this document as a template for the characterization of similar natural products.

Mass Spectrometry (MS) of Fungal Metabolites

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:



- Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- lonization: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 μL/min). A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both positive and negative ion modes to observe [M+H]+, [M+Na]+, and [M-H]- ions.
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is calibrated using a standard of known masses to ensure high mass accuracy.
- Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion. The high-resolution data allows for the calculation of the elemental composition, which is crucial for determining the molecular formula.

Data Presentation: Representative MS Data

The following table represents hypothetical HR-ESI-MS data for a compound with a molecular formula of C₂₀H₂₄O₆, which is a plausible formula for a fungal secondary metabolite.

lon	Calculated m/z	Observed m/z	Mass Accuracy (ppm)
[M+H]+	377.1646	377.1642	-1.06
[M+Na]+	399.1465	399.1461	-1.00
[M-H] ⁻	375.1499	375.1495	-1.07

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fungal Metabolites



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for ¹H NMR and 5-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.
- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.
- ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
 Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- ¹³C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
 The deuterated solvent signals are used for referencing the chemical shifts.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: Representative NMR Data

The following tables present hypothetical ¹H and ¹³C NMR data for a compound with a plausible fungal metabolite substructure.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.25	d	1H	8.5	Aromatic CH
6.90	d	1H	8.5	Aromatic CH
5.40	t	1H	7.0	Olefinic CH
4.10	q	2H	7.1	OCH ₂
3.85	S	3H	-	OCH ₃
2.30	m	2H	-	CH ₂
1.25	t	3H	7.1	СНз

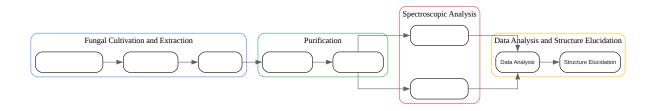
Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
170.5	C=O (Ester)
158.0	Aromatic C-O
145.0	Aromatic C
130.2	Olefinic CH
125.5	Aromatic CH
115.8	Aromatic CH
61.0	OCH ₂
55.4	OCH₃
30.1	CH₂
14.2	СНз

Visualization of Experimental Workflow



The general workflow for the isolation and spectroscopic characterization of a fungal secondary metabolite is depicted below.



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Fig. 1: General workflow for the isolation and characterization of a fungal secondary metabolite.

In the absence of specific data for "**Ustusol C**," this guide provides a robust framework for the spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use these protocols and data presentation formats as a reference in their own investigations. Should data for "**Ustusol C**" become publicly available, this document can be updated accordingly.

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